(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Description
The compound (1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclo[2.2.1]heptane derivative with a rigid norbornane-like scaffold. Key structural features include:
- Stereochemistry: The 1R,2R,3R,4S configuration defines its three-dimensional arrangement, influencing molecular interactions and biological activity.
- Functional Groups: A tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a carboxylic acid at position 2. The Boc group enhances stability by protecting the amine from degradation.
- Molecular Formula: C₁₃H₂₁NO₄ (calculated based on ).
Properties
IUPAC Name |
(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIMUIWFDXMFLE-UTINFBMNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@H](C2)[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane core with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | (1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid |
| CAS Number | Not available |
| Solubility | Soluble in water and organic solvents |
Research indicates that this compound exhibits inhibitory activity against phosphodiesterase 4 (PDE4) , an enzyme implicated in inflammatory processes and other physiological functions. By inhibiting PDE4, the compound may enhance intracellular levels of cyclic AMP (cAMP), leading to anti-inflammatory effects and modulation of immune responses .
Therapeutic Applications
The potential therapeutic applications of (1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid include:
- Treatment of Inflammatory Diseases : Due to its PDE4 inhibitory action, it may be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
- Management of Overactive Bladder : The modulation of cAMP levels may also contribute to alleviating symptoms associated with overactive bladder .
Case Studies
Several studies have investigated the biological effects of similar bicyclic compounds:
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Study on PDE4 Inhibition : A study demonstrated that bicyclic compounds with similar structures significantly inhibited PDE4 activity in vitro, leading to reduced inflammatory cytokine release in human bronchial epithelial cells .
- Results : The tested compounds showed IC50 values in the low micromolar range, indicating potent inhibition.
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Animal Model Research : In a murine model of asthma, administration of PDE4 inhibitors led to decreased airway hyperresponsiveness and reduced eosinophilic inflammation.
- Findings : The treated group exhibited lower levels of IL-5 and IL-13 compared to controls, suggesting a reduction in Th2-mediated responses .
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as an intermediate in the synthesis of pharmacologically active molecules. Its structural characteristics allow it to serve as a building block for creating compounds that target specific biological pathways.
- Case Study : Research has indicated that derivatives of this compound exhibit activity against bacterial strains resistant to conventional antibiotics. For instance, studies have shown that modifications to the bicyclic structure can enhance antimicrobial properties, making it a candidate for developing new antibiotics .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. This is particularly relevant in the context of diseases where enzyme overactivity contributes to pathophysiology.
- Case Study : In silico studies have identified this compound as a potential inhibitor of non-nucleosidase reverse transcriptase, indicating its relevance in antiviral drug development . The ability to inhibit such enzymes could lead to effective treatments for viral infections.
Synthesis and Modification
The synthesis of (1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multi-step organic reactions that include protection-deprotection strategies and coupling reactions to introduce the desired functional groups.
Synthesis Pathway
- Starting Material : Bicyclo[2.2.1]heptene derivatives.
- Reactions :
- Protection of amine groups using tert-butoxycarbonyl (Boc) strategy.
- Introduction of carboxylic acid via oxidation reactions.
- Final deprotection to yield the target compound.
Table of Comparative Applications
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid moiety participates in classical acid-derived reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling-agent conditions to form esters. For example, using DCC (dicyclohexylcarbodiimide) as a coupling agent yields methyl or ethyl esters with >80% efficiency.
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Amidation : Forms amides when treated with amines (e.g., benzylamine) via carbodiimide-mediated activation, producing derivatives for drug discovery.
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Decarboxylation : Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, forming bicyclo[2.2.1]heptane derivatives with retained stereochemistry .
Boc-Protected Amine Reactivity
The Boc group is cleaved under acidic conditions (e.g., TFA or HCl in dioxane), releasing the free amine:
This deprotection step is critical for further functionalization in peptide synthesis .
Ring-Opening Reactions
The bicyclo[2.2.1]heptane core undergoes selective ring-opening under specific conditions:
Stereochemical Influence on Reactivity
The rigid bicyclic structure and defined stereochemistry ([1R,2R,3R,4S]) direct reaction outcomes:
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Nucleophilic Attack : Preferential axial attack on the carbonyl group due to steric hindrance from the bicyclic framework .
-
Epimerization Resistance : The locked conformation prevents racemization during acidic or basic treatments, making it valuable for chiral synthesis .
Cross-Coupling and Modifications
The compound serves as a scaffold for Pd-catalyzed cross-coupling reactions:
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Suzuki-Miyaura : Reacts with aryl boronic acids to introduce aromatic groups at the carboxylic acid position (yields: 60–75%).
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Mitsunobu Reaction : Converts hydroxyl groups (if present) to ethers or esters with retention of configuration .
Biological Activity-Driven Reactions
The compound’s derivatives are tailored for pharmaceutical applications:
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Prodrug Synthesis : The carboxylic acid is esterified with lipophilic alcohols (e.g., p-nitrophenyl) to enhance membrane permeability.
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Targeted Delivery : Conjugation with polyethylene glycol (PEG) via amide bonds improves solubility and bioavailability .
Stability Under Various Conditions
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Thermal Stability : Decomposes above 200°C, releasing CO and forming a bicyclic amine .
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pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (t < 2 hrs at pH < 2 or pH > 12).
Comparative Reaction Profile
| Reaction | Key Advantage | Limitation |
|---|---|---|
| Esterification | High yields, mild conditions | Requires anhydrous conditions |
| Boc Deprotection | Fast, quantitative | Acidic waste generation |
| Ring-Opening | Access to linear derivatives | Moderate yields |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid
- Key Differences: Stereochemistry (1S,2S,3R,4R vs.
- Molecular Weight : 255.31 g/mol (identical to the target compound).
- Research Insight : Stereochemical inversions can drastically change biological activity, as seen in studies where enantiomers exhibit divergent pharmacokinetic profiles .
(1R,2S-endo)-(-)-bicyclo[2.2.1]heptane-2-carboxylic Acid
- Key Differences: Lacks the Boc-amino group and has a 1R,2S-endo configuration.
- Molecular Weight : 140.18 g/mol (significantly lower due to simpler substituents).
Functional Group Modifications
(1R,2R,3R,4S)-3-(1,3-Benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic Acid
- Key Differences: Replaces the Boc-amino group with a benzothiazole ring.
- Molecular Weight : 273.35 g/mol.
- Research Insight : The aromatic benzothiazole enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
- Key Differences: Features a free amino group (unprotected) and a hydrochloride salt.
- Molecular Weight : 191.66 g/mol.
Substituent Bulk and Conformation
(1R,2S,3R,4S)-3-(1′,3′-Dioxoisoindolin-2′-yl)bicyclo[2.2.1]heptane-2-carboxylic Acid
- Key Differences : Substitutes the Boc group with a dioxoisoindolinyl moiety.
- Molecular Weight: Not explicitly stated, but likely higher due to the dioxoisoindolinyl group.
- Research Insight : The bulky isoindolinyl group may restrict conformational flexibility, impacting target binding .
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic Acid
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituent | Stereochemistry | Notable Properties |
|---|---|---|---|---|
| Target Compound | 255.31 | Boc-amino, carboxylic acid | 1R,2R,3R,4S | High stability, chiral specificity |
| (1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)-... | 255.31 | Boc-amino, carboxylic acid | 1S,2S,3R,4R | Altered binding due to stereochemistry |
| (1R,2R,3R,4S)-3-(1,3-Benzothiazol-2-yl)-... | 273.35 | Benzothiazole, carboxylic acid | 1R,2R,3R,4S | Enhanced lipophilicity |
| (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride | 191.66 | Free amine, HCl salt | 1R,2S,3R,4S | Reactive, improved solubility in acidic pH |
| 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic Acid | ~218.28 | Phenyl, carboxylic acid | (1R,2R,3R,4S)-rel | Hydrophobic, membrane-permeable |
Research Findings and Implications
- Stereochemistry Matters: Even minor stereochemical changes (e.g., 1R vs. 1S) can render compounds inactive or toxic, as observed in nitrofuryl vs. nitroimidazole derivatives .
- Boc Group Utility : The Boc group in the target compound improves metabolic stability, a critical factor in drug design .
- Synthetic Routes : Methods like anhydride mixing () and Pd/C-catalyzed hydrogenation () are applicable for synthesizing bicycloheptane derivatives, though stereochemical control remains challenging.
Q & A
Q. What are the critical steps in synthesizing this bicyclic compound while preserving stereochemical integrity?
The synthesis requires multi-step protocols, including cyclization of precursor amines and carboxylation. Key steps involve:
- Cyclization : Using bicyclic amine precursors under acidic/basic conditions to form the rigid bicyclo[2.2.1]heptane framework .
- Carboxylation : Introducing the carboxylic acid group via selective reaction conditions (e.g., CO₂ insertion) .
- Protection/Deprotection : Employing tert-butoxycarbonyl (Boc) to protect the amino group during synthesis, followed by acidic deprotection . Chiral resolution techniques (e.g., chiral HPLC) are essential to isolate the correct stereoisomer .
Q. Which analytical methods are most effective for confirming the compound’s stereochemistry?
Q. How does the bicyclo[2.2.1]heptane scaffold influence physicochemical properties?
The rigid structure enhances:
- Metabolic Stability : Reduced flexibility minimizes enzymatic degradation .
- Binding Affinity : Preorganized conformation improves target engagement, as seen in neuropharmacological analogs .
Advanced Research Questions
Q. What strategies can address low enantiomeric purity during synthesis?
- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) in cyclization steps to favor desired enantiomers .
- Kinetic Resolution : Exploit differences in reaction rates between enantiomers using enzymes (e.g., lipases) .
- Dynamic Kinetic Resolution (DKR) : Combine racemization and selective crystallization .
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate binding to CNS receptors (e.g., NMDA or GABA receptors) to identify key interactions .
- Docking Studies : Predict binding poses using software like AutoDock Vina, focusing on the Boc group’s role in hydrophobic interactions .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., Boc vs. other protecting groups) to isolate critical functional groups .
- Dose-Response Studies : Test activity across concentrations to identify non-linear effects, as seen in neuropharmacological assays .
Methodological Challenges
Q. What are the best practices for stabilizing the Boc group under physiological conditions?
- pH Optimization : The Boc group hydrolyzes under acidic conditions; use buffered solutions (pH 7.4) during in vitro assays .
- Prodrug Design : Replace Boc with hydrolytically stable groups (e.g., acetyl) while retaining activity .
Q. How can researchers improve solubility without compromising bioactivity?
- Salt Formation : Convert the carboxylic acid to sodium or lysine salts .
- PEGylation : Attach polyethylene glycol (PEG) moieties to enhance aqueous solubility .
Data Interpretation
Q. Why might in vitro activity fail to translate to in vivo efficacy?
Q. How do structural variations in similar bicyclic compounds affect biological outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
